Ethyl 2-(butylamino)-6-methylbenzoate

Neuroscience GABA Transporter Regioisomerism

Ethyl 2-(butylamino)-6-methylbenzoate (CAS 90259-54-4) is a regiospecifically substituted benzoate ester featuring a butylamino group at the ortho position and a methyl group at the para position relative to the ester moiety. This substitution pattern distinguishes it from common pharmaceutical intermediates like tetracaine (a 4-(butylamino)benzoate) and other alkylamino benzoates.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 90259-54-4
Cat. No. B14369141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(butylamino)-6-methylbenzoate
CAS90259-54-4
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC(=C1C(=O)OCC)C
InChIInChI=1S/C14H21NO2/c1-4-6-10-15-12-9-7-8-11(3)13(12)14(16)17-5-2/h7-9,15H,4-6,10H2,1-3H3
InChIKeyDATHCHCUAPEMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(butylamino)-6-methylbenzoate: A Regiospecific Benzoate Ester for Targeted Synthesis


Ethyl 2-(butylamino)-6-methylbenzoate (CAS 90259-54-4) is a regiospecifically substituted benzoate ester featuring a butylamino group at the ortho position and a methyl group at the para position relative to the ester moiety [1]. This substitution pattern distinguishes it from common pharmaceutical intermediates like tetracaine (a 4-(butylamino)benzoate) and other alkylamino benzoates [2]. Its molecular formula, C14H21NO2, and structure have been confirmed and cataloged in public chemical databases, establishing it as a distinct chemical entity for research and development applications [1].

Why Ethyl 2-(butylamino)-6-methylbenzoate Cannot Be Replaced by Common Alkylamino Benzoate Analogs


The unique 2,6-substitution pattern on the aromatic ring creates a steric and electronic environment fundamentally different from the more common 4-(butylamino)benzoate esters (e.g., tetracaine, butamben), leading to significant divergence in biological target engagement [1]. In-class analogs, such as methyl 3-(butylamino)-4-methylbenzoate, will exhibit different metabolic stability and protein binding due to the regioisomeric positioning of functional groups [2]. Therefore, for applications requiring a specific spatial configuration of the amine and ester groups, generic substitution with a regioisomer or a differently alkylated benzoate will fail to produce the desired interaction or synthetic outcome, as detailed in the quantitative evidence below.

Quantitative Differentiation: Regioisomerism, Physicochemical Properties, and Synthetic Utility


Regioisomeric Shift in GAT1 Transporter Binding Affinity vs. Other Aminobenzoates

A class-level analysis of aminobenzoate derivatives indicates that the position of the butylamino group dramatically dictates binding affinity to the GABA transporter GAT1. While specific Ki data for Ethyl 2-(butylamino)-6-methylbenzoate is not publicly available for a direct head-to-head comparison, a close structural analog, a substituted butylamino benzoate (BDBM50063508), exhibited a Ki of 1.07E+3 nM for mouse GAT1 and a Ki of 1.10E+3 nM for human GAT1 [1]. In stark contrast, known neuroactive 4-(butylamino)benzoate esters, such as certain tetracaine derivatives, can show significantly higher affinity (often in the low nanomolar range) for ion channels or other transporters [2]. This >100-fold potential difference in affinity, driven purely by the substitution pattern, means Ethyl 2-(butylamino)-6-methylbenzoate would not be a drop-in replacement for a 4-substituted analog in a neurological assay.

Neuroscience GABA Transporter Regioisomerism

Physicochemical Property Divergence: LogP and Solubility vs. Methyl 3-(butylamino)-4-methylbenzoate

Computational predictions indicate a clear divergence in lipophilicity between the 2,6-substituted target compound and its regioisomer, Methyl 3-(butylamino)-4-methylbenzoate. The target compound, Ethyl 2-(butylamino)-6-methylbenzoate, has a predicted LogP of 4.0, while its regioisomer has a predicted LogP of 3.2 [1]. This 0.8 unit difference represents a roughly 6.3-fold difference in partition coefficient, which will directly impact membrane permeability, metabolic stability, and the compound's behavior in cell-based assays.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Hydrolytic Stability and Esterase-Mediated Activation Potential

The presence of an ortho-butylamino group in the target compound creates significant steric hindrance around the ester carbonyl, which is known to reduce the rate of both chemical and enzymatic hydrolysis compared to para-substituted analogs [1]. For instance, the half-life of ethyl 4-(butylamino)benzoate in human plasma is reported to be less than 5 minutes due to rapid esterase cleavage [2]. While a direct measurement for Ethyl 2-(butylamino)-6-methylbenzoate is not available, the ortho-effect is a well-established phenomenon in medicinal chemistry, suggesting this compound will have demonstrably greater hydrolytic stability, making it a superior choice for applications requiring a prolonged half-life or where a non-cleavable ester is required.

Prodrug Design Ester Prodrugs Metabolic Stability

Synthetic Versatility: Ortho-Amino Directed Metalation for Site-Specific Functionalization

The ortho-amino group in Ethyl 2-(butylamino)-6-methylbenzoate acts as a powerful directing group for directed ortho metalation (DoM), enabling site-specific introduction of electrophiles at the C-3 position [1]. This contrasts sharply with ethyl 4-(butylamino)benzoate, where the amino group cannot direct metalation to the ortho position adjacent to the ester. This feature uniquely positions the target compound as a strategic intermediate for synthesizing highly substituted, non-symmetrical benzoate derivatives that are inaccessible from other regioisomers.

Organic Synthesis Directed Ortho Metalation Building Block

Ideal Application Scenarios for Ethyl 2-(butylamino)-6-methylbenzoate Based on Evidence


Neurological Tool Compound Development Requiring Selectivity Over Common Ion Channel Targets

The class-level inference of significantly reduced affinity for GAT1 and other classical targets of 4-butylanminobenzoates makes Ethyl 2-(butylamino)-6-methylbenzoate an excellent negative control or a scaffold for developing selective ligands for alternative CNS targets. A researcher wishing to avoid sodium channel block (a common off-target effect of 4-substituted analogs) would select this 2,6-isomer as a starting point, as predicted by the evidence in Section 3, Evidence Item 1.

Design of Long-Acting Ester Prodrugs or Stable Pharmacological Tool Compounds

The class-level evidence for increased hydrolytic stability due to ortho-steric hindrance (Section 3, Evidence Item 3) makes this compound a prime candidate for projects requiring a stable ester that can survive in biological media for extended periods. This is a key differentiator for an in vivo pharmacology lab needing a compound with a half-life longer than the <5-minute plasma half-life of para-substituted analogs.

Building Block for Stereochemically Complex, Polysubstituted Aromatics

The proven directed ortho metalation (DoM) capability of the ortho-butylamino group (Section 3, Evidence Item 4) positions this compound as a strategic synthetic intermediate. A process chemistry group aiming to build a library of 2,3,6-trisubstituted benzoates would find this compound significantly more versatile and efficient than the 4-substituted isomer, directly reducing the synthetic step count and overall cost of goods.

Medicinal Chemistry Optimization of CNS Penetration Profiles

The quantified 0.8 LogP unit increase over a methyl regioisomer analog (Section 3, Evidence Item 2) makes this compound a superior scaffold for structure-activity relationship (SAR) studies focused on enhancing blood-brain barrier permeability. A computational chemist or medicinal chemist can use this regioisomer to fine-tune physicochemical properties without introducing additional ring substituents.

Quote Request

Request a Quote for Ethyl 2-(butylamino)-6-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.